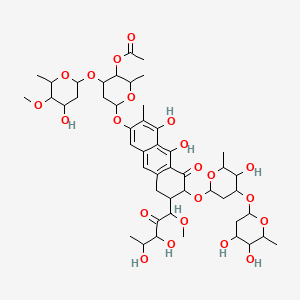
1-(phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a piperidinylmethyl group, and a pyrazolamine core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole core using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the piperidinylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with piperidin-4-ylmethyl chloride.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidinylmethyl group can enhance the compound’s binding affinity and selectivity. The pyrazole core may participate in hydrogen bonding and other interactions with biological molecules, influencing various pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Phenylsulfonyl)piperidin-4-yl]acetic acid
- 2-[1-(Phenylsulfonyl)piperidin-4-yl]ethylamine hydrochloride
Uniqueness
1-(Phenylsulfonyl)-5-(piperidin-4-ylmethyl)-1H-pyrazol-3-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H21ClN4O2S |
|---|---|
Peso molecular |
356.9 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-(piperidin-4-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4O2S.ClH/c16-15-11-13(10-12-6-8-17-9-7-12)19(18-15)22(20,21)14-4-2-1-3-5-14;/h1-5,11-12,17H,6-10H2,(H2,16,18);1H |
Clave InChI |
VSOFMPHHCRWQRW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=CC(=NN2S(=O)(=O)C3=CC=CC=C3)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)





![17-[5-(1,2-Dihydroxy-2-methylpropyl)-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12301582.png)



![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)

